N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine
Description
N-[5-(4-Chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine is a heterocyclic compound featuring a quinazolin-2-amine core linked to a 1,4,5,6-tetrahydro-1,3,5-triazine ring substituted with a 4-chlorobenzyl group.
Properties
Molecular Formula |
C21H23ClN6 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-ethyl-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C21H23ClN6/c1-3-15-6-9-19-18(10-15)14(2)25-21(26-19)27-20-23-12-28(13-24-20)11-16-4-7-17(22)8-5-16/h4-10H,3,11-13H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
ZQLVPWPYMJWMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline and triazine rings, followed by the introduction of the chlorobenzyl group. Common synthetic routes may involve:
Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Triazine Ring: This step often involves the reaction of amines with cyanuric chloride under controlled temperatures.
Introduction of Chlorobenzyl Group: This can be done via nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Ethyl (target) vs. ethoxy () substituents on the quinazoline influence electronic properties; ethoxy may reduce metabolic stability due to esterase susceptibility.
Synthetic Accessibility :
- Triazine derivatives with halogens (e.g., 4-chlorobenzyl) often require specialized dehydrosulfurization agents, such as I₂/Et₃N, to achieve high yields (e.g., 82% for 6-(4-chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amines) .
Biological Activity
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in agriculture and pharmaceuticals.
Chemical Structure and Properties
The compound features a quinazoline core with a tetrahydro-1,3,5-triazine moiety and a 4-chlorobenzyl group. Its molecular formula is with a molecular weight of approximately 394.91 g/mol . The structural characteristics suggest significant reactivity and potential for various biological interactions.
Synthesis
The synthesis of this compound can be achieved through several pathways involving nucleophilic substitutions due to the presence of the triazine ring. The general synthetic route includes:
- Formation of the Quinazoline Core : This involves cyclization reactions of appropriate precursors.
- Introduction of the Tetrahydro-1,3,5-triazine Moiety : This can be accomplished through multi-step reactions involving amination and cyclization.
- Substitution with 4-Chlorobenzyl Group : This step typically involves electrophilic aromatic substitution reactions.
Insecticidal Activity
Preliminary studies have demonstrated that this compound exhibits notable insecticidal properties. For instance:
- Against Sitobion miscanthi: 74.1% inhibition.
- Against Schizaphis graminum: 77.5% inhibition.
These results indicate its potential utility as an agricultural pesticide .
Antifungal Activity
The compound also shows antifungal activity against Pythium aphanidermatum, achieving a 62% inhibition rate. This suggests its applicability in managing fungal diseases in crops .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-6-methyl-1,3,5-triazine | Triazine core with amino group | Often used in herbicides |
| 4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine | Dichloro substitution on triazine | Known for antitumor activity |
| 2-Chloro-N-(methylthio)-1,3,5-triazine | Thioether substitution | Exhibits herbicidal properties |
This table highlights the diversity within the triazine family while emphasizing the unique attributes of this compound's structure and potential applications in pest management and pharmaceuticals .
Case Studies and Research Findings
Recent research has focused on evaluating the biological activities of various quinazoline derivatives. A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar compounds that demonstrated antibacterial activity against common pathogens like E. coli and S. aureus at concentrations around 256 µg/mL . While this specific study did not evaluate our compound directly, it underscores the potential for broad-spectrum antimicrobial activity within this chemical class.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of both the quinazoline and triazine moieties may contribute to its ability to interact with multiple biological targets.
Q & A
Basic: What are the standard synthetic routes for preparing N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine?
The compound is synthesized via multi-step reactions involving:
- Stepwise condensation : Reacting 4-chlorobenzylamine with triazine precursors under nucleophilic substitution conditions. For example, triazine intermediates can be functionalized using chloroethylamine derivatives (e.g., 2-chloroethyldimethylamine analogs) in the presence of polar aprotic solvents like DMF at 80–100°C .
- Cyclization strategies : Quinazolin-2-amine cores are constructed via cyclocondensation of anthranilic acid derivatives with nitriles or urea, followed by alkylation with ethyl and methyl groups. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid byproducts .
- Validation : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent steps.
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~450–470 for [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation of the triazine-quinazoline fused system, critical for structure-activity relationship (SAR) studies .
Basic: How is the compound screened for preliminary biological activity in academic settings?
- In vitro assays :
- Apoptosis induction : Caspase-3 activation assays using live-cell imaging (e.g., HeLa cells treated with 10–100 µM compound, monitored via fluorogenic substrates) .
- Antimicrobial screening : Agar dilution methods against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to controls like ciprofloxacin .
- Dose-response curves : IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism).
Advanced: How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies (e.g., variable IC50 values across studies) require:
- Structural validation : Re-analyze purity via HPLC-MS to rule out degradation products .
- SAR-driven comparisons : Map substituent effects; e.g., chlorobenzyl groups enhance cellular uptake but may reduce solubility, altering apparent activity .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, caspase-3 activation assays in used 24-hour incubations, while employed 48-hour protocols .
Advanced: What strategies optimize reaction yields during triazine-quinazoline ring fusion?
- Catalyst selection : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization, reducing side reactions .
- Solvent optimization : Replace DMF with DMAc or NMP to improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Shorten reaction times from 12 hours to 30 minutes, achieving >80% yield .
Advanced: How can computational methods guide structural modifications for enhanced target binding?
- Molecular docking : Use AutoDock Vina to model interactions with kinases or receptors (e.g., EGFR). The chlorobenzyl group shows π-π stacking with Phe723 in EGFR’s active site .
- DFT calculations : Predict electronic effects of substituents; e.g., electron-withdrawing groups (chloro) stabilize HOMO-LUMO gaps, improving redox activity .
- MD simulations : Assess conformational stability of the tetrahydrotriazine ring under physiological conditions .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use preparative HPLC with cellulose-based columns to separate enantiomers (e.g., racemic mixtures from asymmetric triazine formation) .
- Batch consistency : Monitor temperature gradients in large-scale reactors to prevent epimerization .
- Quality control : Implement in-line FTIR to detect chiral impurities (>98% purity threshold) .
Advanced: How do researchers validate off-target effects in mechanistic studies?
- Kinase profiling : Use PamStation® arrays to test inhibition against 100+ kinases. For example, ’s compound showed cross-reactivity with CDK2 at IC50 = 50 nM .
- CRISPR-Cas9 knockouts : Confirm target specificity by repeating assays in isogenic cell lines lacking the putative target protein .
- Metabolomics : LC-MS/MS tracks unintended metabolic perturbations (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
